![molecular formula C14H9N3 B181886 6H-吲哚并[2,3-b]喹喔啉 CAS No. 243-59-4](/img/structure/B181886.png)

6H-吲哚并[2,3-b]喹喔啉

描述

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It has a molecular formula of C14H9N3 and a molecular weight of 219.24 g/mol . This compound exhibits a wide variety of pharmacological activities .

Synthesis Analysis

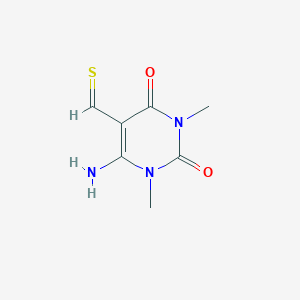

The synthesis of 6H-Indolo[2,3-b]quinoxaline derivatives has been achieved through various methods. One common method involves the condensation reactions of isatin with o-phenylenediamine . Another method involves the condensation of isatin with 1,2-diaminocyclohexane .Molecular Structure Analysis

The molecular structure of 6H-Indolo[2,3-b]quinoxaline includes a planar fused heterocyclic compound . The InChI representation of the molecule isInChI=1S/C14H9N3/c1-2-6-10-9 (5-1)13-14 (16-10)17-12-8-4-3-7-11 (12)15-13/h1-8H, (H,16,17) . Chemical Reactions Analysis

The chemical reactions involving 6H-Indolo[2,3-b]quinoxaline are predominantly related to its DNA intercalation properties . The thermal stability of the intercalated complex (DNA and 6H-Indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-Indolo[2,3-b]quinoxaline include a molecular weight of 219.24 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 .科学研究应用

Anti-Tumor Activity

6H-Indolo[2,3-b]quinoxaline derivatives have been identified as important heterocyclic compounds with significant research interest in anti-tumor activities. The discovery of new anti-tumor lead compounds within this class is considered to have substantial research significance .

DNA and Protein Interaction

These derivatives, such as NCA0424, B-220, and 9-OH-B-220, have demonstrated good binding affinity to DNA, which is evident from the high thermal stability of the compound-DNA complex. Although they show poor inhibitory activity on topoisomerase II enzyme, they possess significant MDR modulating activity .

Pharmacological Action Mechanism

The pharmacological action exerted by 6H-Indolo[2,3-b]quinoxaline derivatives is predominantly through DNA intercalation. The thermal stability of the intercalated complex is a crucial parameter for elucidating their anticancer, antiviral, and other activities .

Cytotoxicity Studies

Novel heterocycles with N-aryl-substituted 1,2,3-triazoles attached to the 6H-indolo[2,3-b]quinoxaline moiety have been synthesized to evaluate their cytotoxic activity. This investigation aims at developing new compounds with potential therapeutic applications .

Synthesis Methods

A research group from India has proposed a new and effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines. This method involves Ru(II)-catalyzed tandem ortho-C–H functionalization reactions followed by one-pot oxidation .

作用机制

Target of Action

The primary target of 6H-Indolo[2,3-b]quinoxaline is DNA . It is known to interact with DNA, causing changes that can lead to various pharmacological effects .

Mode of Action

6H-Indolo[2,3-b]quinoxaline predominantly exerts its pharmacological action through DNA intercalation . This means the compound inserts itself between the base pairs in the DNA double helix . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Biochemical Pathways

The biochemical pathways affected by 6H-Indolo[2,3-b]quinoxaline are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts processes vital for DNA replication . This disruption can lead to the inhibition of cell growth and division, which is particularly relevant in the context of cancer cells .

Pharmacokinetics

The compound’s solubility and stability are known to be high , which could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

The result of 6H-Indolo[2,3-b]quinoxaline’s action at the molecular and cellular level is the disruption of DNA replication . This disruption can inhibit the growth and division of cells, which is why the compound exhibits anticancer and antiviral activities .

Action Environment

The action of 6H-Indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus . Additionally, the compound exhibits remarkable stability and high solubility in acetonitrile , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

未来方向

6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities . Future research may focus on exploring its potential in various pharmacological applications, including anticancer, antiviral, and other activities .

属性

IUPAC Name |

6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIWLDOHFUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179031, DTXSID401309710 | |

| Record name | 6H-Indolo(2,3-b)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11H-Indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-Indolo[2,3-b]quinoxaline | |

CAS RN |

243-59-4, 243-61-8 | |

| Record name | 6H-Indolo(2,3-b)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Indolo[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indolo[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Indolo(2,3-b)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11H-Indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)